molecular formula C8H10N4 B1681260 Terephthalamidine CAS No. 15411-54-8

Terephthalamidine

Cat. No.: B1681260
CAS No.: 15411-54-8
M. Wt: 162.19 g/mol
InChI Key: UNMMLGAPDZGRJJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Terephthalamidine plays a significant role in biochemical reactions, particularly in its interactions with nucleic acids and proteins. It has been observed to form complexes with nucleic acids, proteins, and anionic lipids. These interactions are primarily ionic rather than covalent, suggesting that this compound can bind to nucleic acids and proteins through electrostatic interactions . The compound’s ability to form complexes with nucleic acids and proteins indicates its potential to interfere with cellular processes that involve these biomolecules.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it has been studied for its antitumor activity. The compound does not significantly affect cellular respiration, phosphorylation, or ATP levels. It has minor effects on acetate incorporation into lipids and glycine incorporation into proteins . These findings suggest that this compound may influence cellular metabolism and protein synthesis to a certain extent. Additionally, this compound has been observed to interfere with mRNA-dependent systems, indicating its potential impact on gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with nucleic acids and proteins. The compound forms ionic complexes with nucleic acids and proteins, which may disrupt their normal functions. In cell-free in vitro systems, this compound has been shown to complex with nucleic acids, proteins, and anionic lipids . This binding action suggests that this compound may interfere with the synthesis and function of nucleic acids and proteins, leading to its observed biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to have a terminal half-life of approximately 23 hours, with renal excretion accounting for 64% of the total cumulative dose . This indicates that this compound is relatively stable and can be excreted efficiently. The compound’s toxicity has been a concern, with delayed toxicity observed in patients, including symptoms such as anorexia, weight loss, and electrolyte imbalances .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models to understand its dosage-dependent effects. In preclinical studies, this compound has shown antitumor activity against murine leukemias . The compound’s toxicity has limited its use, with severe and unusual neurotoxicity observed at higher doses . These findings highlight the importance of determining the appropriate dosage to balance the compound’s therapeutic effects with its potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with nucleic acids, proteins, and lipids. The compound forms complexes with nucleic acids and proteins, which may affect their synthesis and function . Additionally, this compound has been shown to interact with lipids, forming complexes that may influence lipid metabolism . These interactions suggest that this compound can impact various metabolic pathways within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interactions with nucleic acids, proteins, and lipids. The compound forms complexes with these biomolecules, which may affect its localization and accumulation within cells . This compound’s ability to bind to nucleic acids and proteins suggests that it may be transported and distributed to specific cellular compartments where these biomolecules are present.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with nucleic acids, proteins, and lipids. The compound has been observed to localize within the nuclear and mitochondrial fractions of cells, indicating its potential impact on these organelles . The binding of this compound to nucleic acids and proteins within these compartments suggests that it may influence the functions of the nucleus and mitochondria, including gene expression and energy metabolism.

Chemical Reactions Analysis

Terephthalamidine undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethyl sulfoxide, primary amines, and aromatic aldehydes . Major products formed from these reactions include Schiff bases and other substituted derivatives .

Properties

IUPAC Name

benzene-1,4-dicarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H3,9,10)(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMMLGAPDZGRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165538
Record name Terephthalamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15411-54-8
Record name 1,4-Benzenedicarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15411-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terephthalamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terephthalamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diamidinobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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